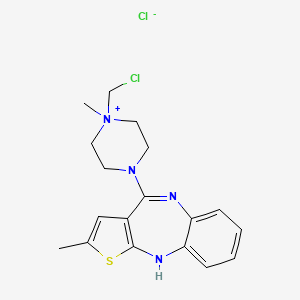

N-Chloromethyl Olanzapine Chloride

Description

Nomenclature and Chemical Identity in Scholarly Literature

The precise identification and naming of chemical compounds are fundamental in scientific discourse. N-Chloromethyl Olanzapine (B1677200) Chloride is identified through its systematic IUPAC name and various synonyms used across scholarly and regulatory documents. nih.govsynzeal.com

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized system for naming chemical compounds. The IUPAC name for N-Chloromethyl Olanzapine Chloride is 4-[4-(chloromethyl)-4-methylpiperazin-4-ium-1-yl]-2-methyl-10H-thieno[2,3-b] nih.govnih.govbenzodiazepine;chloride. nih.govlgcstandards.com This systematic name precisely describes the molecular structure of the compound.

In addition to its formal IUPAC name, this compound is referred to by several synonyms in scientific literature and pharmacopeias. These include Chloromethyl Olanzapinium Chloride and, notably, Olanzapine Impurity C. nih.govsynzeal.comusp.org The designation "Olanzapine Impurity C" is commonly used in regulatory contexts, such as by the European Pharmacopoeia (EP). nih.govsynzeal.com

Interactive Data Table: Synonyms for this compound

| Synonym/Designation | Source/Context |

| Chloromethyl Olanzapinium Chloride | Common Synonym nih.govsynzeal.com |

| Olanzapine Impurity C | European Pharmacopoeia (EP) nih.govsynzeal.com |

| Olanzapine specified impurity C [EP] | Regulatory Designation nih.gov |

| 1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b] nih.govnih.govbenzodiazepin-4-yl)piperazin-1-ium chloride | Chemical Name synzeal.comallmpus.com |

Contextualization within Thienobenzodiazepine Chemistry

To understand this compound, it is essential to place it within the broader chemical family of thienobenzodiazepines. wikipedia.orgontosight.ai This class of compounds forms the core structure of several psychoactive drugs. wikipedia.orgidexlab.com

This compound is a derivative of olanzapine, a well-established atypical antipsychotic medication. rsc.orgnih.gov Olanzapine itself is a thienobenzodiazepine derivative. drugbank.com The core structure of olanzapine is 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b] nih.govnih.govbenzodiazepine. drugbank.com this compound is formed from olanzapine, differing in the substitution at the piperazine (B1678402) ring. nih.govsemanticscholar.org The study of olanzapine derivatives is an active area of research, exploring potential new therapeutic applications. rsc.orgnih.gov

In the context of pharmaceutical manufacturing, an impurity is any component of the final drug product that is not the desired active pharmaceutical ingredient (API) or an excipient. The control of impurities is a critical aspect of ensuring drug quality and safety. daicelpharmastandards.com

This compound is classified as a process-related impurity. researchgate.netdaicelpharmastandards.com This means its formation is associated with the chemical synthesis process of olanzapine. daicelpharmastandards.com Specifically, it has been suggested that this impurity can be formed by the reaction of olanzapine with dichloromethane, a solvent that may be used during the purification of the final product. semanticscholar.org The identification and characterization of such impurities are crucial for optimizing the manufacturing process to minimize their presence in the final drug substance. nih.govnih.gov

Classification as an Impurity in Pharmaceutical Science

Degradation Product Impurity

The stability of a pharmaceutical product is a critical factor, and the emergence of degradation products can impact its safety and efficacy. researchgate.net this compound has been identified as a degradation product of Olanzapine. nih.govsynzeal.com Its formation can occur under specific conditions, such as during the manufacturing process or upon storage. semanticscholar.org For instance, prolonged contact of Olanzapine with dichloromethane, a solvent sometimes used in purification, at elevated temperatures can lead to the formation of this impurity. semanticscholar.org The presence of such impurities necessitates the development of robust analytical methods to detect and quantify them, ensuring the final drug product meets stringent quality standards. sciensage.info

Academic Significance and Research Relevance

The academic interest in this compound stems from its multifaceted role in pharmaceutical sciences.

Role as a Research Tool in Pharmacological and Chemical Studies

As a known impurity, this compound serves as a crucial reference standard in analytical chemistry. pharmaffiliates.com Researchers utilize it to develop and validate methods, such as High-Performance Liquid Chromatography (HPLC), for separating Olanzapine from its related substances. nih.govrsc.org These methods are essential for the routine analysis of Olanzapine in bulk drug and pharmaceutical formulations. nih.gov Furthermore, the study of its chemical reactivity, particularly the chloromethyl group, provides insights into potential degradation pathways of Olanzapine and informs strategies to prevent its formation. smolecule.com

Importance in Pharmaceutical Quality Control and Impurity Profiling

Impurity profiling is a cornerstone of pharmaceutical quality control. pharmaffiliates.com The identification and characterization of impurities like this compound are mandated by regulatory bodies to ensure the safety and purity of medications. semanticscholar.org By having access to well-characterized this compound, pharmaceutical manufacturers can accurately monitor its levels in their products. sciensage.info This ensures that the amount of this impurity remains below the acceptable threshold, thereby guaranteeing the quality of the Olanzapine formulation. sciensage.info The development of stability-indicating analytical methods is particularly important for distinguishing and quantifying this compound from other process-related and degradation impurities. sciensage.inforsc.org

Potential for New Derivative Inspiration

The chemical structure of this compound, with its reactive chloromethyl group, presents opportunities for the synthesis of new derivatives. smolecule.com The nitrogen atoms in the molecule are susceptible to reactions like nucleophilic substitution and acylation, which could lead to the creation of novel compounds. smolecule.com While not the primary focus of current research, the potential exists for these new derivatives to possess unique pharmacological properties that could be explored in future drug discovery efforts. smolecule.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[4-(chloromethyl)-4-methylpiperazin-4-ium-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN4S.ClH/c1-13-11-14-17(22-7-9-23(2,12-19)10-8-22)20-15-5-3-4-6-16(15)21-18(14)24-13;/h3-6,11,21H,7-10,12H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWSYANWHZMKRV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)CCl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719300-59-1 | |

| Record name | N-Chloromethyl olanzapine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0719300591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-CHLOROMETHYL OLANZAPINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B0965970I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of N Chloromethyl Olanzapine Chloride

Mechanistic Studies of Formation Pathways

The formation of N-Chloromethyl Olanzapine (B1677200) Chloride, identified as Olanzapine EP Impurity C, primarily involves the quaternization of the nitrogen atom in the piperazine (B1678402) ring of the Olanzapine molecule. synzeal.comsmolecule.com This can occur through deliberate synthesis using chloromethylating agents or as an unintended byproduct from reactions with halogenated solvents under specific conditions.

Reaction of Olanzapine with Chloromethylating Agents

Direct chloromethylation is a primary synthetic route for obtaining N-Chloromethyl Olanzapine Chloride, often for its use as a reference standard in analytical testing. smolecule.com This process involves the introduction of a chloromethyl group (-CH₂Cl) onto the tertiary amine of the piperazine ring.

One established method for the synthesis of this compound involves the reaction of Olanzapine with formaldehyde in the presence of an acid catalyst, such as hydrochloric acid (HCl). smolecule.com This reaction proceeds via the formation of a reactive chloromethylating agent in situ. While specific studies detailing the precise conditions for Olanzapine are limited, the general mechanism is well-understood in organic chemistry. The combination of formaldehyde and HCl can generate reactive species that lead to the formation of the chloromethyl group. nih.govnih.gov

Table 1: Reagents for Chloromethylation

| Reagent | Role | Catalyst |

|---|---|---|

| Olanzapine | Substrate | - |

| Formaldehyde (HCHO) | Source of methylene (B1212753) group | Acid (e.g., HCl) |

Chloromethyl methyl ether is another effective chloromethylating agent used in the synthesis of this compound. smolecule.com This reagent provides a direct source of the chloromethyl group, which can react with the nucleophilic nitrogen of Olanzapine's piperazine ring. This direct approach is often utilized in laboratory-scale synthesis to produce the impurity standard. smolecule.com

Formation via Alkylation of Olanzapine with Halogenated Solvents (e.g., Dichloromethane)

The unintended formation of this compound is a significant concern during the manufacturing and purification of Olanzapine, particularly when halogenated solvents like dichloromethane (CH₂Cl₂) are used. semanticscholar.orgresearchgate.net

This compound can be formed as a drug-chloromethochloride adduct when Olanzapine is subjected to stress conditions in the presence of dichloromethane. researchgate.net Studies have shown that refluxing a solution of Olanzapine in dichloromethane at elevated temperatures (e.g., 70°C) for an extended period (e.g., 72 hours) can lead to the formation of this quaternary ammonium (B1175870) salt as a precipitate. semanticscholar.orgresearchgate.net The reaction involves the nucleophilic attack of the piperazine nitrogen on the carbon atom of dichloromethane, displacing a chloride ion and forming the chloromethyl-substituted piperazinium cation. smolecule.com

Table 2: Formation of Olanzapine Adduct under Stress Conditions

| Drug | Solvent | Condition | Duration | Result |

|---|

The formation of this impurity is highly dependent on the reaction conditions. It has been synthesized and identified as an impurity that forms from prolonged contact of Olanzapine with dichloromethane, especially at elevated temperatures. semanticscholar.orgumich.edu This is particularly relevant during the final purification stages of Olanzapine synthesis, where dichloromethane is often employed as a solvent. semanticscholar.orggoogle.com The purity of the solvent and the precise control of temperature and reaction time are critical factors in minimizing the formation of this adduct. The interaction between amines and halogenated hydrocarbon solvents is a known phenomenon, and these reactions can generate unwanted interferences in drug samples. researchgate.net Therefore, careful selection and control of solvents and process parameters are essential for ensuring the quality and purity of the final Olanzapine product. researchgate.net

Side Reactions and Byproduct Formation in Olanzapine Synthesis

The synthesis of olanzapine is a multi-step process where the potential for side reactions and byproduct formation is significant. This compound, identified as Olanzapine Impurity C by the European Pharmacopoeia (EP), is one such byproduct that can arise under specific conditions, particularly during the final stages of production. pharmaffiliates.comcymitquimica.comsynzeal.comnih.gov Its presence is a critical quality attribute that must be monitored and controlled to ensure the purity of the final active pharmaceutical ingredient (API).

Over-Methylation Phenomena

During the synthesis of olanzapine, a key step involves the methylation of a piperazine precursor. semanticscholar.org While this step is intended to introduce a single methyl group to the piperazine ring, the reaction conditions can sometimes lead to over-methylation. In a two-step process involving methyl iodide, an overmethylated N,N-dimethylpiperazinium analogue can be formed as an impurity. google.comnewdrugapprovals.org This phenomenon of over-alkylation highlights the reactivity of the nitrogen atoms in the piperazine moiety. Although distinct from the formation of this compound, it underscores the potential for the piperazine nitrogen to undergo further alkylation reactions, setting a precedent for the formation of quaternary ammonium compounds like this compound under different conditions.

Formation during Final Purification Steps

The most documented pathway for the formation of this compound occurs during the final purification stages of olanzapine, specifically when chlorinated solvents like dichloromethane (methylene chloride) are used. semanticscholar.orggoogle.comnewdrugapprovals.org Olanzapine, when dissolved in dichloromethane, can undergo a reaction where the solvent itself acts as an alkylating agent. semanticscholar.orggoogle.com This reaction, particularly at elevated temperatures for prolonged periods (e.g., during solvent evaporation), leads to the alkylation of the tertiary nitrogen of the N-methylpiperazine ring by a chloromethyl group derived from the solvent. semanticscholar.orggoogle.comnewdrugapprovals.org The result is the formation of the quaternary ammonium salt, (E)-1-(chloromethyl)-1-methyl-4-(2-methyl-10H-benzo[b]thieno[2,3-e] smolecule.comdur.ac.ukdiazepin-4-yl)piperazin-1-ium chloride), also known as olanzapine-CM. google.comnewdrugapprovals.org

This impurity was synthesized and characterized to confirm its structure, which was elucidated through spectral data. semanticscholar.org The identification of this pathway is crucial for developing purification strategies that either avoid chlorinated solvents or implement control measures to minimize the formation of this impurity. newdrugapprovals.org

Synthetic Approaches for Controlled Production in Research Settings

While this compound is an undesirable byproduct in pharmaceutical manufacturing, its controlled synthesis is necessary for analytical purposes, such as its use as a reference standard in impurity profiling. synzeal.com The targeted synthesis of this compound involves specific chloromethylation strategies applied to N-substituted heterocycles.

Chloromethylation Strategies for N-Substituted Heterocycles

The introduction of a chloromethyl group onto a nitrogen atom within a heterocyclic ring, such as the piperazine moiety of olanzapine, is a specific application of broader chloromethylation reactions. A well-known method for introducing chloromethyl groups onto aromatic rings is the Blanc chloromethylation, which utilizes formaldehyde, hydrogen chloride, and a Lewis acid catalyst. wikipedia.orgjk-sci.com This reaction proceeds via an electrophilic attack on the aromatic ring. wikipedia.org

For N-substituted heterocycles, the nitrogen atom can be directly targeted by a chloromethylating agent. The synthesis typically involves the reaction of the parent molecule (olanzapine) with a reagent that can provide a chloromethyl group. smolecule.com Common reagents for this purpose include chloromethyl methyl ether or a combination of formaldehyde and an acid catalyst under controlled conditions. smolecule.com

| Reagent/Method | Description | Application Context |

| Dichloromethane | Acts as an alkylating agent at elevated temperatures. | Formation as an impurity during olanzapine purification. semanticscholar.orggoogle.com |

| Formaldehyde / HCl | A common combination for chloromethylation reactions. | General strategy for introducing chloromethyl groups. wikipedia.orgjk-sci.com |

| Chloromethyl methyl ether | An alternative chloromethylating agent. | Can provide improved selectivity in some cases. smolecule.comwikipedia.org |

Lewis Acid Catalysis in Chloromethylation

Lewis acid catalysis is a cornerstone of many chloromethylation reactions, particularly the Blanc reaction. wikipedia.orgjk-sci.com Catalysts like zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄) are commonly employed. dur.ac.ukwikipedia.org The role of the Lewis acid is to activate the chloromethylating agent, typically by coordinating with formaldehyde to generate a highly electrophilic species. wikipedia.org This electrophile, which can be a (chloromethyl)oxonium cation or a chlorocarbenium cation, is then attacked by the nucleophilic substrate. wikipedia.org

In the context of synthesizing this compound, a Lewis acid could facilitate the reaction between olanzapine and a chloromethyl source. The choice of catalyst is critical, as it can significantly influence reaction rates and the formation of byproducts, such as diarylmethanes in aromatic chloromethylation. dur.ac.ukwikipedia.org

| Lewis Acid Catalyst | Typical Application | Key Considerations |

| Zinc Chloride (ZnCl₂) | Most common catalyst for Blanc chloromethylation. dur.ac.ukwikipedia.org | Generally effective for a range of substrates. |

| Aluminum Chloride (AlCl₃) | Also used, but known to favor diarylmethane byproduct formation. dur.ac.uk | May require more stringent condition control to maintain selectivity. |

| Titanium Tetrachloride (TiCl₄) | Used as a catalyst for anisole chloromethylation. dur.ac.uk | Choice of catalyst can be optimized for specific substrates. |

Optimization of Reaction Conditions for Selectivity

Achieving high selectivity and yield in the synthesis of this compound requires careful optimization of reaction conditions. Key parameters that influence the outcome of chloromethylation reactions include temperature, reaction time, and the molar ratio of reactants and catalysts. dur.ac.ukiosrjournals.org

Higher temperatures often increase the rate of reaction but can also promote the formation of unwanted byproducts. dur.ac.uk Similarly, allowing the reaction to proceed for too long can lead to secondary reactions. dur.ac.uk The molar ratio of the chloromethylating agent to the substrate is another critical factor; for instance, in the chloromethylation of m-xylene, a [CH₂O]/[m-xylene] molar ratio of 2 was found to be optimal. iosrjournals.org The concentration and nature of the catalyst also play a pivotal role in maximizing the yield of the desired chloromethylated product while minimizing side reactions. dur.ac.ukiosrjournals.org A systematic approach, such as the Box-Wilson method, can be employed to develop a mathematical model of the process and determine the optimal conditions for the reaction. koreascience.kr

| Parameter | Influence on Reaction | Example of Optimization |

| Temperature | Affects reaction rate and byproduct formation. dur.ac.uk | Optimal temperature for m-xylene chloromethylation was 80 °C. iosrjournals.org |

| Reaction Time | Can lead to secondary reactions if prolonged. dur.ac.uk | Optimal time for m-xylene chloromethylation was 90 minutes. iosrjournals.org |

| Molar Ratios | Influences product distribution and yield. | [CH₂O]/[m-xylene] ratio of 2 was found to be optimal. iosrjournals.org |

| Catalyst Choice & Conc. | Crucial for maximizing yield and selectivity. dur.ac.uk | Optimal catalyst and concentration were identified for m-xylene chloromethylation. iosrjournals.org |

Purification Techniques for Isolating this compound

The selection of an appropriate purification technique is dictated by the physicochemical properties of this compound and its closely related structural analogue, Olanzapine. Key considerations include solubility profiles in various organic solvents and differences in polarity that can be exploited for chromatographic separation.

Recrystallization is a widely employed technique for the purification of solid organic compounds. The fundamental principle of this method is based on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. For the purification of this compound, an ideal recrystallization solvent would be one in which the compound exhibits high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities, including Olanzapine, remain either soluble or insoluble at all temperatures.

The process of recrystallization generally involves the following steps:

Dissolution: The crude mixture containing this compound is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution.

Filtration: If any insoluble impurities are present, a hot filtration step is performed to remove them.

Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed, promoting the formation of pure crystals of this compound as its solubility decreases.

Isolation: The formed crystals are then separated from the mother liquor, which retains the soluble impurities, by filtration.

Drying: The isolated crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried.

The choice of solvent is a critical parameter in the success of recrystallization. While specific solvent systems for the exclusive purification of this compound are not extensively detailed in publicly available literature, studies on the recrystallization of Olanzapine provide insights into potentially suitable solvents. Solvents such as acetone, ethanol, and various binary mixtures have been explored for the crystallization of Olanzapine. humanjournals.com The selection of an appropriate solvent for this compound would necessitate experimental screening to determine the optimal solubility profile.

A hypothetical representation of the effectiveness of different solvents for the recrystallization of this compound, based on general principles of organic chemistry, is presented in the table below. It is important to note that these are theoretical considerations and would require experimental validation.

Table 1: Theoretical Suitability of Solvents for Recrystallization of this compound

| Solvent System | Expected Solubility of this compound (Hot) | Expected Solubility of this compound (Cold) | Potential for Separation from Olanzapine |

| Ethanol | High | Low | Moderate |

| Acetone | Moderate | Low | Good |

| Dichloromethane/Hexane | High | Low | Good |

| Ethyl Acetate | Moderate | Low | Moderate |

Chromatographic techniques, particularly preparative High-Performance Liquid Chromatography (HPLC), offer a powerful method for the isolation and purification of individual components from a complex mixture. This method is especially valuable for separating compounds with very similar structures, such as Olanzapine and its related impurities. nih.gov The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase.

In the context of purifying this compound, a reversed-phase preparative HPLC system would likely be employed. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used in conjunction with a polar mobile phase. The separation mechanism relies on the principle that more polar compounds will have a higher affinity for the mobile phase and elute from the column faster, while less polar compounds will be retained longer by the stationary phase.

The key parameters that would need to be optimized for the successful preparative HPLC purification of this compound include:

Stationary Phase: The choice of the stationary phase is critical. A C18 (octadecylsilyl) bonded silica gel is a common choice for reversed-phase chromatography of pharmaceutical compounds. The particle size and pore size of the packing material will also influence the resolution and loading capacity of the column.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (often with a buffer to control pH) and an organic modifier (such as acetonitrile (B52724) or methanol). The composition of the mobile phase can be adjusted to fine-tune the retention times of the compounds and achieve optimal separation. A gradient elution, where the concentration of the organic modifier is changed over time, is often used to effectively separate a mixture of compounds with varying polarities.

Flow Rate: The flow rate of the mobile phase affects the efficiency and speed of the separation.

Detection: A UV detector is commonly used to monitor the elution of the compounds from the column. The detection wavelength would be chosen based on the UV absorbance maxima of this compound.

Table 2: Hypothetical Preparative HPLC Parameters for the Purification of this compound

| Parameter | Condition | Rationale |

| Stationary Phase | C18 Silica Gel (10 µm particle size) | Provides good retention and selectivity for nonpolar to moderately polar compounds. |

| Column Dimensions | 21.2 x 250 mm | Standard dimension for preparative scale purification. |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile | A common reversed-phase mobile system offering good peak shape. |

| Gradient Elution | 20-80% B over 30 minutes | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 20 mL/min | Appropriate for the column dimension to ensure efficient separation. |

| Detection | UV at 254 nm | A common wavelength for the detection of aromatic compounds. |

| Injection Volume | 1-5 mL of concentrated sample | Dependent on the concentration of the crude mixture. |

Advanced Analytical and Spectroscopic Characterization in Academic Studies

Chromatographic Techniques for Detection and Quantification

Chromatographic techniques are fundamental in the separation and analysis of N-Chloromethyl Olanzapine (B1677200) Chloride from the API and other related substances. semanticscholar.orgchromatographyonline.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of Olanzapine and its impurities, including N-Chloromethyl Olanzapine Chloride. lgcstandards.comresearchgate.net Its versatility and sensitivity make it ideal for impurity profiling. chromatographyonline.com

The development of an HPLC method for impurity profiling involves a systematic approach to optimize the separation of all potential impurities from the main compound. chromatographyonline.com This process includes the selection of a suitable column, mobile phase composition, and other chromatographic parameters. chromatographyonline.comijpsdronline.com For instance, a study might utilize a C18 column with a gradient elution of a buffered mobile phase and an organic modifier like acetonitrile (B52724) to achieve effective separation. bbrc.in

Validation of the developed HPLC method is a critical step to ensure its reliability, and it is performed in accordance with International Council for Harmonisation (ICH) guidelines. researchgate.netijpsdronline.com Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. researchgate.net

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. ijpsdronline.com

Accuracy: The closeness of the test results obtained by the method to the true value. ijpsdronline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ijpsdronline.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. researchgate.net

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. ijpsdronline.com

A typical analytical HPLC chromatogram of an Olanzapine sample might show several impurity peaks, including the one corresponding to this compound, at levels ranging from 0.05% to 0.15%. semanticscholar.org

Table 1: Illustrative HPLC Method Parameters for Olanzapine Impurity Profiling

| Parameter | Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase | Gradient of Buffer (e.g., phosphate (B84403) buffer) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 261 nm) |

| Column Temperature | Ambient |

This table presents a hypothetical set of parameters and does not represent a specific validated method.

Ultraviolet (UV) detection is a commonly employed technique in HPLC for the analysis of Olanzapine and its impurities. researchgate.netnih.gov The selection of the detection wavelength is crucial for achieving adequate sensitivity for all compounds of interest. For Olanzapine and its related substances, wavelengths in the range of 215-299 nm have been utilized. nih.gov

A Diode Array Detector (DAD) offers a significant advantage over a standard UV detector by providing spectral information across a range of wavelengths simultaneously. researchgate.net This capability is particularly useful for peak purity assessment and can aid in the identification of co-eluting peaks, ensuring that the peak corresponding to this compound is not interfered with by other impurities. akjournals.com

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is more common for non-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of related volatile impurities or degradation products of Olanzapine. researchgate.netnist.gov For GC-MS analysis, derivatization might be necessary to increase the volatility of the analytes. The mass spectrometer provides detailed structural information, aiding in the unequivocal identification of the compounds. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the quantification and structural elucidation of impurities, even at trace levels. semanticscholar.orgnih.gov This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

In the context of this compound, LC-MS/MS can be used to confirm the identity of the impurity peak observed in HPLC analysis by providing its molecular weight and fragmentation pattern. semanticscholar.org For instance, in one study, LC-MS analysis of Olanzapine samples identified an impurity with a mass-to-charge ratio (m/z) corresponding to this compound. semanticscholar.org

Table 2: Example of LC-MS/MS Parameters for Olanzapine Metabolite Analysis

| Parameter | Condition |

| LC System | Exion LC instrument |

| Mass Spectrometer | QTRAP 5500+ MS/MS system |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| LC Column | TSK-GEL ODS-100 V (150 × 2.0 mm i.d., 5 µm) |

| Scan Type | Selected Reaction Monitoring (SRM) |

This table is based on a method for Olanzapine and its metabolites and illustrates typical parameters. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or five decimal places. nih.gov This precision allows for the determination of the elemental composition of a molecule, which is invaluable for the definitive identification of unknown impurities. nih.gov When coupled with liquid chromatography, LC-HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing a higher degree of confidence in the identification of this compound. nih.gov

Spectroscopic Methods for Structural Elucidationumich.edu

Spectroscopic methods are pivotal in confirming the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy have been utilized to provide a detailed structural map of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopyumich.edu

NMR spectroscopy provides granular insight into the chemical environment of individual atoms within the molecule.

The ¹H and ¹³C NMR spectra of this compound have been recorded to map its proton and carbon framework. A study on Olanzapine impurities synthesized this compound and reported its spectral data. umich.edu The formation of this impurity, designated as compound 8 in the study, occurs from the reaction of Olanzapine with dichloromethane, which is used as a solvent during purification. umich.edu

Detailed analysis of the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region shows complex multiplets for the protons on the benzene (B151609) and thiophene (B33073) rings. The piperazine (B1678402) and methyl protons are observed in the aliphatic region.

The ¹³C NMR spectrum complements the proton data, showing signals for all the carbon atoms in the molecule, including the quaternary carbons of the heterocyclic system and the carbons of the chloromethyl and methyl groups. While a specific DEPT (Distortionless Enhancement by Polarization Transfer) spectrum for this compound is not detailed in the available research, this technique is routinely used in conjunction with ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups, which would be essential for unambiguous assignment of the carbon signals.

Table 1: Spectroscopic Data for this compound

| Technique | Data Type | Values |

|---|---|---|

| ¹H NMR | Chemical Shift (δ ppm) | Aromatic protons, piperazine ring protons, methyl and chloromethyl protons. |

| ¹³C NMR | Chemical Shift (δ ppm) | Signals corresponding to all carbon atoms. |

| IR | Absorption Bands (cm⁻¹) | C-H stretching, C=N stretching, C-C aromatic stretching, C-N stretching. |

This table is based on data reported in academic literature. umich.edu

While the synthesis and basic spectral characterization of this compound have been described, detailed 2D NMR studies are not extensively reported in publicly available literature. umich.edu However, for other related Olanzapine impurities, advanced 2D NMR techniques have been crucial for definitive structural confirmation. researchgate.net These techniques would be applied as follows for this compound:

COSY (Correlation Spectroscopy): Would establish proton-proton couplings, for instance, within the aromatic spin systems and the piperazine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with its directly attached carbon atom, aiding in the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range couplings between protons and carbons (2-3 bonds), which is critical for piecing together the molecular skeleton, for example, by connecting the piperazine ring protons to the thienobenzodiazepine core.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, helping to define the stereochemistry and conformation of the molecule.

Infrared (IR) Spectroscopyumich.edu

The IR spectrum of this compound provides key information about the functional groups present in the molecule. The spectrum was recorded in the solid state as a KBr dispersion. umich.edu Characteristic absorption bands would confirm the presence of the aromatic rings, the C=N imine bond of the diazepine (B8756704) ring, and the various C-H and C-N bonds. Although a detailed peak table is not provided in the primary literature, the study confirms its use in characterization. umich.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Visible spectroscopic data for this compound is not available in the reviewed academic literature. However, studies on the parent compound, Olanzapine, show characteristic absorption maxima. For instance, in methanol, Olanzapine exhibits maxima at approximately 226 nm and 272.5 nm. It is expected that this compound would have a similar UV-Vis profile due to the conservation of the primary chromophore, the thienobenzodiazepine system.

Solid-State Characterization Methods

There is no publicly available information regarding the solid-state characterization of this compound through methods such as X-ray crystallography. While extensive research has been conducted on the polymorphic forms of Olanzapine using techniques like X-ray Diffraction (XRD), similar studies for this specific impurity have not been reported in the literature. arkat-usa.org

Differential Scanning Calorimetry (DSC) in Polymorph Studies

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to study thermal transitions such as melting, crystallization, and glass transitions, making it an invaluable tool in the study of polymorphism.

Polymorphs are different crystalline forms of the same compound that can exhibit different physicochemical properties. Identifying and characterizing polymorphs is critical in the pharmaceutical industry.

Detailed academic studies focusing on the polymorphic forms of this compound and their characterization by DSC are not currently available in the public scientific literature. While extensive research has been conducted on the various polymorphs of the parent drug, Olanzapine, this level of detailed investigation has not been publicly reported for its N-Chloromethyl derivative.

A DSC thermogram provides information on the thermal events that a substance undergoes upon heating. For a crystalline compound, a sharp endothermic peak corresponding to its melting point is typically observed. The presence of multiple melting peaks could indicate the existence of different polymorphs or impurities.

To illustrate the type of data obtained from a DSC analysis, a hypothetical data table is presented below.

Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Melting | 185.2 | 188.5 | 95.3 |

Note: This table is for illustrative purposes only and does not represent actual data.

Medicinal Chemistry and Pharmacological Research Implications

Investigation of Receptor Binding Affinity and Modulation

Olanzapine (B1677200) itself exhibits a complex binding profile, with high affinity for a range of neurotransmitter receptors. nih.govupf.edu The introduction of an N-chloromethyl group to the piperazine (B1678402) ring of olanzapine to form N-Chloromethyl Olanzapine Chloride is anticipated to alter this profile.

Dopamine (B1211576) Receptor Interactions (e.g., D2)

Olanzapine is a potent antagonist at dopamine D2 receptors, a key characteristic for its antipsychotic effects. nih.govnih.govnih.gov The N-chloromethyl modification, which introduces a reactive chloromethyl group and a quaternary ammonium (B1175870) chloride, would likely decrease its affinity for the D2 receptor. This is because the bulky and charged nature of the N-chloromethyl group could sterically hinder the optimal interaction with the receptor's binding pocket.

Serotonin (B10506) Receptor Interactions (e.g., 5-HT2A)

High affinity for the serotonin 5-HT2A receptor is a hallmark of atypical antipsychotics like olanzapine. nih.govnih.govdrugbank.com This interaction is believed to contribute to the lower incidence of extrapyramidal side effects compared to typical antipsychotics. nih.gov Similar to its effect on dopamine receptors, the N-chloromethyl group is expected to reduce the binding affinity of the compound for 5-HT2A receptors due to steric and electronic factors.

Comparison of Binding Profiles with Olanzapine

Direct comparative binding studies for this compound are not extensively available in public literature, as it is primarily studied as a process impurity. cymitquimica.comlgcstandards.com However, based on general principles of medicinal chemistry, the introduction of a bulky, charged, and reactive N-chloromethyl group is expected to significantly diminish the high-affinity binding characteristic of olanzapine across its primary receptor targets.

| Receptor | Olanzapine Binding Affinity (Ki, nM) | Expected this compound Binding Affinity |

| Dopamine D2 | High | Lower |

| Serotonin 5-HT2A | High | Lower |

| Serotonin 5-HT2C | High | Lower |

| Histamine H1 | High | Lower |

| Muscarinic M1 | High | Lower |

This table is illustrative and based on established principles of structure-activity relationships, as direct experimental data for this compound is limited.

Structure-Activity Relationship (SAR) Studies of Related Impurities

The study of impurities like this compound is crucial for understanding the structure-activity relationships (SAR) within the olanzapine chemical space.

Impact of N-Chloromethylation on Pharmacological Activity

N-chloromethylation introduces a permanent positive charge on the piperazine nitrogen, creating a quaternary ammonium salt. This structural change has several predictable consequences on pharmacological activity:

Reduced Blood-Brain Barrier Permeability: The permanent positive charge would significantly hinder the molecule's ability to cross the blood-brain barrier, a prerequisite for central nervous system activity.

Altered Receptor Interactions: As mentioned, the steric bulk and charge of the N-chloromethyl group are likely to disrupt the precise molecular interactions required for high-affinity binding to target receptors.

Potential for Irreversible Binding: The chloromethyl group is a reactive moiety that could potentially form covalent bonds with nucleophilic residues in receptor binding sites or other biological macromolecules, leading to irreversible inhibition. However, the reactivity in a physiological environment would need to be experimentally determined.

Design and Synthesis of Analogues for SAR Exploration

While this compound is an impurity, the principles learned from its theoretical profile can inform the design of new olanzapine analogues. For instance, understanding the impact of substituents on the piperazine nitrogen is key. Research has been conducted on the synthesis of various olanzapine derivatives to explore their potential for other therapeutic applications, such as anticancer agents. researchgate.netrsc.org These studies often involve modifying the olanzapine core to understand how structural changes affect biological activity. nih.gov The synthesis of such analogues allows for a systematic exploration of the SAR, helping to delineate the structural requirements for affinity and selectivity at different receptors.

Mechanisms of Action at the Molecular Level (if applicable from literature)

Direct and extensive studies detailing the specific molecular mechanisms of this compound are limited. However, given its structural similarity to Olanzapine, which is a well-characterized antipsychotic, preliminary data and structural analogy suggest potential interactions with central nervous system (CNS) receptors. Current time information in San Diego, CA, US.

This compound possesses the core thieno[2,3-b] Current time information in San Diego, CA, US.researchgate.netbenzodiazepine structure, which is characteristic of many antipsychotic agents and is crucial for their interaction with various neurotransmitter receptors. Current time information in San Diego, CA, US. Like Olanzapine, it is hypothesized that this compound may exhibit modulatory effects on key CNS pathways, primarily through its interaction with dopamine and serotonin receptors. Current time information in San Diego, CA, US.nih.gov

Preliminary data suggests that the compound could interact with:

Dopamine Receptors (D2): As an analogue of Olanzapine, it may act as an antagonist at D2 receptors in the mesolimbic pathway. This action is a hallmark of many antipsychotic drugs and is associated with the alleviation of positive symptoms of psychosis. Current time information in San Diego, CA, US.researchgate.net

Serotonin Receptors (5-HT2A): The compound might also display antagonistic activity at serotonin 5-HT2A receptors, a characteristic that, in conjunction with D2 antagonism, is thought to contribute to the atypical profile of second-generation antipsychotics, potentially mitigating certain side effects. Current time information in San Diego, CA, US.

The chloromethyl group introduces a reactive site to the molecule, which could influence its binding affinity and pharmacological profile compared to the parent compound, Olanzapine. Current time information in San Diego, CA, US. However, comprehensive receptor binding assays and functional studies are required to fully elucidate its specific mechanism of action and its potential to modulate these and other CNS pathways.

Precursor Studies in Crystal Nucleation and Growth

Recent research into the crystallization of Olanzapine has provided significant insights into the role of precursor species, such as this compound, in the processes of crystal nucleation and growth. mdpi.comnih.gov These studies are pivotal for understanding and controlling the solid-state properties of active pharmaceutical ingredients (APIs), which have profound implications for drug product performance.

Studies on Olanzapine crystallization have revealed a nonclassical pathway where molecules self-assemble into ordered or disordered precursors before forming a stable crystal lattice. mdpi.comnih.gov In aqueous and organic solutions, Olanzapine has been shown to form both mesoscopic solute-rich clusters and dimers. researchgate.netmdpi.com These molecular assemblies play distinct and crucial roles in the crystallization process.

The formation of dimers, in particular, appears to be a dominant process that directs the crystal packing of Olanzapine. researchgate.net It is suggested that Olanzapine dimerizes in solution at a pre-nucleation stage. nih.gov These dimers are considered essential building blocks not only for the growth of crystals but also as a precondition for the formation of larger nucleation precursors like clusters. mdpi.com The existence of these pre-formed dimers in solution, even as a minority component, is a critical factor in the crystallization kinetics. strath.ac.uk

The presence of molecular assemblies like clusters and dimers has a significant impact on the resulting crystal form and the introduction of defects. The clusters have been found to facilitate the nucleation of crystals and can mediate transformations between different polymorphic forms. researchgate.netmdpi.com For instance, the transformation of anhydrous Olanzapine to its hydrate (B1144303) forms is thought to be mediated by these mesoscopic solute-rich clusters. researchgate.net

However, the role of these clusters is complex. While they promote nucleation, their incorporation into the growing crystal can be problematic. Research has shown that when these clusters land on a crystal surface, they may not integrate perfectly into the crystal lattice and can transform into defects. mdpi.com This highlights that the presence of precursors in the growth medium does not automatically guarantee their direct and productive participation in crystal growth. mdpi.com In contrast, the smaller dimers have been identified as the primary growth unit, with crystals growing layer by layer through the incorporation of these preformed dimers. strath.ac.ukstrath.ac.uk This selective participation of molecular assemblies underscores the intricate relationship between solution chemistry and the solid-state properties of the final crystalline material. mdpi.com

Advanced Research Topics and Future Directions

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as powerful tools to investigate the properties of N-Chloromethyl Olanzapine (B1677200) Chloride at a molecular level. These in silico methods provide insights that are complementary to experimental data, guiding further research and development.

Prediction of Reactivity and Stability

The chemical reactivity and stability of N-Chloromethyl Olanzapine Chloride are significantly influenced by the presence of the chloromethyl group attached to the piperazine (B1678402) nitrogen. smolecule.com Computational studies focus on understanding the electronic and structural factors that govern its behavior. The compound is known to form from the reaction of olanzapine with dichloromethane, particularly at elevated temperatures, which suggests a degree of thermal instability. semanticscholar.org

The primary mechanism of its reactivity involves the chloromethyl group, which contains a carbon-chlorine bond (R-CH2-Cl). This structural element is known to be reactive and can participate in reactions with biological macromolecules. newdrugapprovals.org The study of the compound's reactivity provides critical insights into the potential degradation pathways of its parent compound, olanzapine. Computational models can predict the susceptibility of the chloromethyl group to nucleophilic attack, a common reaction pathway for this functional group. smolecule.com

Table 1: Computational Approaches to Reactivity and Stability

| Computational Method | Focus of Study | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of bond dissociation energies and electron density distribution. | Quantify the stability of the C-Cl bond and identify sites susceptible to nucleophilic or electrophilic attack. |

| Molecular Dynamics (MD) | Simulation of molecular motion over time under various conditions (e.g., temperature, solvent). | Predict thermal degradation pathways and the stability of the compound in different environments. |

Docking Studies for Receptor Interactions

Given that olanzapine is a potent antagonist at various neurotransmitter receptors, a key area of research is to determine how the addition of a chloromethyl group alters these interactions. Docking studies are computational simulations that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Preliminary research suggests that, similar to olanzapine, this compound may interact with dopamine (B1211576) (D2) and serotonin (B10506) (5-HT2A) receptors. smolecule.com Docking studies can model the binding of this compound within the active sites of these receptors. Such studies are crucial in the development of new olanzapine derivatives. For instance, docking studies have been successfully used to support the development of N-indolylmethyl olanzapine derivatives, demonstrating their potential to selectively inhibit targets like phosphodiesterase 4B (PDE4B). newdrugapprovals.org These computational approaches help to rationalize structure-activity relationships and guide the design of new molecules with desired pharmacological profiles.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The three-dimensional shape of a molecule is critical for its biological activity, as it dictates how well it can fit into the binding site of a receptor.

Exploration of this compound as a Synthetic Intermediate

The reactive nature of the chloromethyl group makes this compound a valuable starting material or intermediate for the synthesis of new chemical entities.

Development of Novel Synthetic Routes to Complex Molecules

The unique structure of this compound can serve as a scaffold to inspire the creation of new derivatives with potentially enhanced therapeutic properties or novel biological activities. smolecule.com By using this compound as a synthetic intermediate, researchers can introduce a variety of molecular fragments, leading to the development of complex molecules that would be difficult to synthesize through other routes. An example of this approach is the design of novel N-indolylmethyl olanzapine derivatives, which were synthesized to act as PDE4 inhibitors, demonstrating a strategic shift from an antipsychotic to an anti-inflammatory agent. newdrugapprovals.org

Utilizing the Chloromethyl Moiety for Further Functionalization

The chloromethyl group is the key to the synthetic utility of this compound. This moiety is an effective electrophile and is susceptible to nucleophilic substitution reactions. smolecule.com In these reactions, the chloride ion acts as a good leaving group, allowing for the facile introduction of a wide array of nucleophiles at the methylene (B1212753) (-CH2-) position. This reactivity allows chemists to readily modify the olanzapine structure and create a library of new derivatives for pharmacological screening.

Table 2: Synthetic Applications of the Chloromethyl Moiety

| Reaction Type | Nucleophile Example | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Nucleophilic Substitution | Azide (N₃⁻) | Azidomethyl | Precursor for amines or triazoles |

| Nucleophilic Substitution | Cyanide (CN⁻) | Cyanomethyl | Can be hydrolyzed to a carboxylic acid or reduced to an amine |

| Nucleophilic Substitution | Thiolates (RS⁻) | Thiomethyl ether | Introduction of sulfur-containing moieties |

This synthetic flexibility positions this compound as a versatile intermediate in medicinal chemistry for the exploration of new chemical space around the olanzapine scaffold.

Investigation of Isotopic Labeling Applications

The use of isotopically labeled compounds is a powerful tool in pharmaceutical research, offering insights into reaction mechanisms and metabolic pathways. The application of this technology to the study of this compound is a promising area of investigation.

Synthesis of Deuterated Analogues for Research

The availability of deuterated this compound would be invaluable as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of trace-level impurity detection.

Applications in Mechanistic and Metabolic Studies

Stable isotope-labeled compounds, including those labeled with deuterium, are instrumental in elucidating the metabolic fate of drugs and their impurities. The combination of stable isotope labeling with analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy allows for the rapid acquisition and interpretation of data in absorption, distribution, metabolism, and excretion (ADME) studies nih.gov.

By introducing a deuterated version of this compound into biological systems, researchers can track its transformation and identify its metabolites with greater certainty. The distinct mass signature of the deuterated compound allows it to be easily distinguished from endogenous molecules and non-labeled parent compounds. This approach can help to understand the potential for the impurity to be metabolized into reactive species that could interact with biological macromolecules, providing crucial information for toxicological risk assessments.

Emerging Analytical Methodologies for Trace Analysis

The potential genotoxicity of this compound necessitates the development of highly sensitive and selective analytical methods for its detection at trace levels in the final drug substance and product.

Development of More Sensitive and Selective Detection Techniques

Current analytical strategies for the detection of genotoxic impurities (GTIs) in pharmaceuticals rely heavily on hyphenated chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the preferred methods due to their high sensitivity and selectivity, particularly when operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes chromatographyonline.com. For volatile GTIs, headspace GC-MS is a common approach, while LC-MS is more suitable for non-volatile impurities.

The development of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) offers significant advantages in terms of speed, resolution, and sensitivity for the trace analysis of impurities like this compound researchgate.netuctm.edu. The use of advanced mass analyzers, such as quadrupole time-of-flight (Q-TOF), can further enhance the identification and characterization of unknown impurities.

| Analytical Technique | Key Advantages for GTI Analysis | Typical Application |

|---|---|---|

| GC-MS | High sensitivity and selectivity for volatile and semi-volatile compounds. | Analysis of residual solvents and volatile genotoxic impurities. |

| LC-MS/MS | Excellent sensitivity and selectivity for non-volatile and thermally labile compounds. Applicable to a wide range of polarities. | Quantification of trace-level genotoxic impurities in APIs and drug products. |

| UHPLC-Q-TOF MS | High resolution and mass accuracy for the identification and structural elucidation of unknown impurities. | Impurity profiling and characterization of degradation products. |

Green Chemistry Approaches in Synthesis and Impurity Control

The principles of green chemistry are increasingly being applied in the pharmaceutical industry to develop more sustainable and environmentally friendly manufacturing processes. A key aspect of this is the minimization of impurities through process understanding and control.

Minimizing Formation of this compound in Manufacturing

The formation of this compound is known to occur from the reaction of olanzapine with chlorinated solvents like dichloromethane, which may be used during the purification process semanticscholar.org. Green chemistry approaches to minimize its formation focus on both the selection of alternative, less reactive solvents and the optimization of process parameters.

Recent research into the synthesis of olanzapine derivatives has explored the use of greener solvents, such as deep eutectic solvents (NaDES), and alternative energy sources like microwave irradiation and ultrasound to reduce reaction times and improve yields nih.govrsc.org. While not directly targeting the prevention of this compound, these studies highlight a move towards more sustainable synthetic methods that can be adapted to control impurity formation.

Process Analytical Technology (PAT) is a key enabler of green chemistry in pharmaceutical manufacturing. PAT utilizes real-time monitoring of critical process parameters (CPPs) and critical quality attributes (CQAs) to ensure consistent product quality and minimize deviations that can lead to impurity formation longdom.orgwikipedia.orgjrtdd.commt.comeuropeanpharmaceuticalreview.com. By implementing PAT tools, manufacturers can gain a better understanding of the reaction kinetics and mechanisms that lead to the formation of this compound and develop control strategies to prevent its occurrence.

| Green Chemistry Principle | Application to Minimize this compound | Potential Impact |

|---|---|---|

| Prevention | Designing the synthesis to avoid the use of reagents and solvents that can lead to the formation of N-chloromethyl impurities. | Eliminates the impurity at the source. |

| Safer Solvents and Auxiliaries | Replacing chlorinated solvents like dichloromethane with greener alternatives in the purification steps. | Reduces the risk of N-chloromethylation and environmental impact. |

| Real-time Analysis for Pollution Prevention | Implementing Process Analytical Technology (PAT) to monitor and control the reaction conditions that may lead to impurity formation. | Allows for immediate corrective actions to prevent out-of-specification batches. |

Development of Environmentally Benign Synthesis and Purification Protocols

The pharmaceutical industry is increasingly focusing on the principles of green chemistry to minimize its environmental footprint. This involves the development of synthesis and purification protocols that are less hazardous, more efficient, and utilize renewable resources. While specific research into the environmentally benign synthesis of this compound is limited, extensive research into greener synthetic routes for its parent compound, olanzapine, provides a strong foundation for future developments. These advancements for olanzapine and its derivatives highlight potential pathways for the sustainable production of related compounds, including impurities like this compound, which are often required as analytical standards.

The primary strategies for developing greener chemical processes revolve around the use of alternative energy sources, eco-friendly solvents, and efficient catalytic systems. These approaches aim to reduce reaction times, energy consumption, and the generation of toxic waste.

Advanced Synthesis Methodologies

Recent research has demonstrated the successful application of several green chemistry techniques to the synthesis of olanzapine and its derivatives. These methods offer significant advantages over traditional synthetic routes, which often rely on harsh reagents and volatile organic solvents.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating chemical reactions. In the synthesis of olanzapine derivatives, microwave-assisted methods have been shown to dramatically reduce reaction times and improve yields. For instance, under microwave irradiation and phase transfer catalysis (PTC) conditions, the synthesis of certain olanzapine derivatives can be completed in as little as two minutes with yields ranging from 57% to 86% rsc.orgnih.gov. In some cases, using specific catalysts like CTAB in the presence of microwave irradiation, yields for olanzapine synthesis have reached as high as 95% nih.gov.

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another environmentally friendly alternative. Ultrasound-assisted synthesis can enhance reaction rates and yields, often in aqueous media, thereby reducing the need for toxic organic solvents like dimethylformamide (DMF) researchgate.netresearchgate.net. Research has shown that olanzapine can be effectively synthesized using ultrasound, with satisfactory yields achieved in a shorter time frame compared to conventional methods nih.gov. This technique is considered green and sustainable, offering an inexpensive and non-toxic reaction environment nih.govresearchgate.net.

Phase Transfer Catalysis (PTC):

Phase transfer catalysis is a valuable technique for reacting reagents that are in different phases (e.g., immiscible liquid phases or a solid and a liquid phase). PTC has been successfully employed in the synthesis of olanzapine derivatives, often in conjunction with microwave irradiation or ultrasound rsc.orgnih.govresearchgate.net. The use of PTC can enhance reaction efficiency and allow for the use of more environmentally friendly solvent systems.

Eco-Friendly Solvents

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of olanzapine and related compounds have often used solvents such as methanol, acetone, dichloromethane, and tetrahydrofuran nih.gov. Green chemistry seeks to replace these with less hazardous alternatives.

Natural Deep Eutectic Solvents (NaDES):

Natural Deep Eutectic Solvents (NaDES) are emerging as highly promising green solvents. A common example is a mixture of choline chloride and urea rsc.orgresearchgate.net. These solvents are biodegradable, non-toxic, and can be derived from renewable resources. In the synthesis of olanzapine, the use of a choline chloride/urea NaDES has been shown to be effective, providing a greener alternative to traditional organic solvents rsc.orgnih.gov. When using NaDES in microwave-assisted synthesis, a 46% yield of olanzapine was achieved within two minutes nih.gov.

Aqueous Media:

Water is the most environmentally benign solvent. The development of synthetic methods that can be performed in water is a key goal of green chemistry. Sonochemical approaches have enabled the synthesis of olanzapine derivatives in aqueous media, minimizing the reliance on organic solvents researchgate.netresearchgate.net.

Data on Green Synthesis of Olanzapine Derivatives

The following table summarizes key findings from research into the environmentally friendly synthesis of olanzapine and its derivatives, which can inform the development of similar protocols for this compound.

| Synthesis Method | Energy Source | Solvent | Catalyst | Reaction Time | Yield | Reference |

| Microwave-Assisted | Microwaves | Dimethylformamide (DMF) | CTAB | 60 seconds | 95% | nih.gov |

| Microwave-Assisted | Microwaves | Dimethylformamide (DMF) | TEBA | Not specified | 87% | nih.gov |

| Microwave-Assisted | Microwaves | NaDES (Choline chloride/urea) | TBAB | 2 minutes | 46% | nih.gov |

| Ultrasound-Assisted | Ultrasound | Dimethylformamide (DMF) | DABCO | 2 hours | Satisfactory | nih.gov |

| Ultrasound-Assisted | Ultrasound | Dimethylformamide (DMF) | TBAB | 2 hours | 40% | nih.gov |

| Microwave-Assisted PTC | Microwaves | NaDES (Choline chloride/urea) | Not specified | 2 minutes | 57-86% | rsc.orgnih.gov |

Future Directions in Purification

While the synthesis of this compound is a key focus, the development of environmentally benign purification protocols is equally important. Traditional purification techniques like column chromatography often consume large volumes of organic solvents. Future research should focus on greener purification methods such as:

Supercritical Fluid Chromatography (SFC): SFC uses supercritical carbon dioxide as the mobile phase, often with a small amount of an organic co-solvent. This significantly reduces the use of volatile organic compounds.

Green Liquid Chromatography: This involves the use of less toxic and biodegradable mobile phases, such as ethanol and water, in place of acetonitrile (B52724) and methanol.

Recrystallization from Green Solvents: Identifying and utilizing green solvents for the recrystallization of this compound can significantly reduce the environmental impact of the purification process.

By applying the principles of green chemistry and building on the research conducted for olanzapine, it is possible to develop environmentally benign synthesis and purification protocols for this compound. This would not only reduce the environmental impact of its production but also align with the broader goals of sustainable development within the pharmaceutical industry.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structural identity of N-Chloromethyl Olanzapine Chloride?

- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) with UV detection (for purity assessment) and nuclear magnetic resonance (NMR) spectroscopy (for structural confirmation). For HPLC, employ a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and a flow rate of 1.0 mL/min. For NMR, analyze H and C spectra in deuterated dimethyl sulfoxide (DMSO-d6) to confirm the chloromethyl group and aromatic proton environments . Cross-reference spectral data with synthesized standards or computational predictions to resolve ambiguities.

Q. How should researchers design toxicological studies to assess the acute effects of this compound?

- Methodological Answer : Follow OECD guidelines for acute toxicity testing. Use rodent models (e.g., Sprague-Dawley rats) with graded doses (e.g., 10–1000 mg/kg) administered orally or intravenously. Monitor for critical endpoints such as mortality, neurobehavioral changes, and histopathological alterations in the liver and kidneys. Calculate NOAELs (No Observed Adverse Effect Levels) and LOAELs (Lowest Observed Adverse Effect Levels) using probit analysis. Include control groups and ensure statistical power (n ≥ 6 per group) to minimize variability .

Q. What protocols ensure reproducibility in synthesizing this compound?

- Methodological Answer : Optimize reaction conditions using a two-step process: (1) N-methylation of olanzapine via reductive amination with formaldehyde and sodium cyanoborohydride, and (2) chlorination using thionyl chloride (SOCl₂) under anhydrous conditions at 0–5°C. Monitor reaction progress via thin-layer chromatography (TLC) and isolate the product via vacuum distillation. Provide detailed parameters (e.g., molar ratios, solvent purity, temperature gradients) in supplementary materials to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across species?

- Methodological Answer : Conduct comparative in vitro metabolism studies using liver microsomes from humans, rats, and dogs. Quantify metabolites via liquid chromatography-mass spectrometry (LC-MS) and identify cytochrome P450 (CYP) isoforms involved using selective inhibitors (e.g., α-naphthoflavone for CYP1A2). Apply Michaelis-Menten kinetics to calculate metabolic stability (e.g., , ) and use species-specific scaling factors to extrapolate in vivo relevance. Address discrepancies by validating findings with in vivo pharmacokinetic studies .

Q. What experimental strategies elucidate the impact of the chloromethyl group on receptor binding affinity and selectivity?

- Methodological Answer : Perform radioligand displacement assays targeting dopamine D₂, serotonin 5-HT₂A, and muscarinic M1 receptors. Use H-labeled antagonists (e.g., H-spiperone for D₂) and compare IC₅₀ values of this compound with olanzapine and its non-chlorinated analogs. Apply computational docking (e.g., AutoDock Vina) to model interactions between the chloromethyl group and receptor binding pockets. Validate predictions via site-directed mutagenesis of key residues .

Q. How can advanced chromatographic techniques improve detection limits for trace degradation products of this compound?

- Methodological Answer : Develop a ultra-high-performance liquid chromatography (UHPLC) method coupled with quadrupole time-of-flight (Q-TOF) mass spectrometry. Use a BEH C18 column (2.1 × 100 mm, 1.7 µm) and a gradient elution of 0.1% formic acid in water/acetonitrile. Optimize collision energy for fragmentation to distinguish degradation products (e.g., dechlorinated or oxidized derivatives). Validate method sensitivity (LOD ≤ 0.1 ng/mL) and precision (%RSD < 5%) per ICH guidelines .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in neuropharmacological studies of this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic or Hill equations) to fit dose-response curves. Use Bayesian hierarchical models to account for inter-study variability in meta-analyses. For behavioral data (e.g., locomotor activity in open-field tests), employ mixed-effects models with random intercepts for individual subjects. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) to quantify clinical relevance .

Q. How should researchers validate computational predictions of this compound’s physicochemical properties?

- Methodological Answer : Compare in silico predictions (e.g., LogP, pKa from ChemAxon or ACD/Labs) with experimental data. Measure LogP via shake-flask method using octanol/water partitioning and validate pKa via potentiometric titration. Use differential scanning calorimetry (DSC) to confirm melting points predicted by molecular dynamics simulations. Discrepancies >10% warrant re-evaluation of force fields or solvation models .

Notes on Evidence Synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.